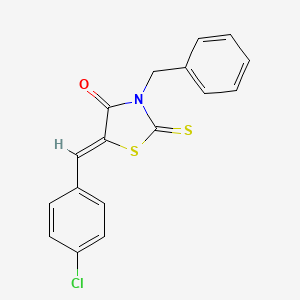
N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is a Schiff base compound known for its unique chemical properties and applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is synthesized from 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine, and it exhibits interesting properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves a condensation reaction between 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine. The reaction is typically carried out in an ethanol medium, where the reactants are mixed and heated under reflux conditions. The resulting Schiff base is then purified through recrystallization. The reaction can be represented as follows:
4-dimethylaminobenzaldehyde+1,4-phenylenediamine→N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(4-dimethylaminobenzylidene)-benzene-1,3-diamine
- N,N’-Bis-(4-dimethylaminobenzylidene)-ethane-1,2-diamine
Uniqueness
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This stability is crucial for its applications in coordination chemistry and its potential use in medicine as an antimicrobial and antitumor agent.
Properties
CAS No. |
15257-27-9 |
|---|---|
Molecular Formula |
C24H26N4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N4/c1-27(2)23-13-5-19(6-14-23)17-25-21-9-11-22(12-10-21)26-18-20-7-15-24(16-8-20)28(3)4/h5-18H,1-4H3 |
InChI Key |
IHNJTQVBLBPBEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxy-6-nitrophenol](/img/structure/B11710869.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11710871.png)
![2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol](/img/structure/B11710872.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11710874.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710888.png)
![2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11710892.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710895.png)
![5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione](/img/structure/B11710896.png)

![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol](/img/structure/B11710910.png)
![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)


